Phenylalanylphenylalanine methyl ester
Overview
Description
Phenylalanylphenylalanine methyl ester is a compound with the molecular formula C19H22N2O3 and a molecular weight of 326.39 . It is also known by other synonyms such as 2-(2-Amino-3-phenyl-propionylAmino)-3-phenyl-propionic acid methyl ester and L-Phenylalanine, L-phenylalanyl-, methyl ester .
Synthesis Analysis
The synthesis of this compound involves the use of phenylalanine ammonia lyase (E.C.4.3.1.5, PAL) containing Rhodotorula glutinis yeast whole cells in an organic-aqueous biphasic system . Another method involves the use of N-acetyl-D-phenylglycine as a resolving agent .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various intra- and intermolecular interactions . The far-IR region allows distinguishing between structural families .Chemical Reactions Analysis
The chemical reactions involving this compound include its hydrolysis, which is catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis
This compound has a boiling point of 533.8±50.0 °C and a density of 1.168±0.06 g/cm3 . Its pKa value is predicted to be 13.71±0.46 .Scientific Research Applications
Peptide Synthesis and Enzyme Activity : It's used in studying the synthesis of peptides and the activities of enzymes like aminoacyltransferases and thermolysin. These enzymes catalyze peptide synthesis from amino acid esters and play a role in peptide bond formation and hydrolysis (Krenitsky & Fruton, 1966); (Nakanishi & Matsuno, 1986).
Radioiodination and Peptide Synthesis : Used in the synthesis of radioiodinated phenylalanine derivatives for peptide synthesis, which has implications in medical imaging and radiopharmaceuticals (Wilbur et al., 1993).
Enzyme Kinetics and Stability : Phenylalanylphenylalanine methyl ester is used to study the kinetics and stability of enzymes in various environments, including aqueous, organic, and biphasic systems (Nakanishi, Kondo, & Matsuno, 1988); (Arima et al., 2006).
Synthesis and Hydrolysis Studies : It's instrumental in understanding the synthesis and hydrolysis of polymers and compounds with phenylalanine components (Preobrazhenskaya et al., 1965).
Catalysis and Chemical Reactions : Its role in catalysis, especially in the formation of esters from α-amino acids, highlights its importance in understanding chemical reactions and potential industrial applications (Wegman et al., 2001).
Protein Digestion and Enzymatic Cleavage : It helps in understanding the digestion of peptides containing aromatic amino acids and how enzymes like cathepsin D and pepsin function (Keilová, Bláha, & Keil, 1968).
Mechanism of Action
Safety and Hazards
Future Directions
Phenylalanylphenylalanine methyl ester has potential applications in the field of drug delivery. For instance, it has been used in the synthesis and development of novel poly-N-acryloyl L-phenylalanine methyl ester hollow core nanocapsules (NAPA-HPNs) that can encapsulate a broad range of drug molecules . These nanocapsules could be used for the effective management of various infectious or tumor diseases where immune-stimulation is paramount for treatment .
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKRSZZALAQRNH-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926928 | |
Record name | 2-Amino-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13082-29-6 | |
Record name | Phenylalanylphenylalanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013082296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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